molecular formula C15H13BrN4O4 B2841940 8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione CAS No. 101072-08-6

8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione

Cat. No. B2841940
CAS RN: 101072-08-6
M. Wt: 393.197
InChI Key: OHUQXWYLMPUXJQ-UHFFFAOYSA-N
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Description

“8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione” is a chemical compound with the molecular formula C15H13BrN4O4 . Unfortunately, there is limited information available about this specific compound in the literature.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione is involved in various chemical syntheses and reactions due to its bromo and methoxyphenyl functional groups. For instance, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines have been isolated from red algae, indicating the potential for synthesizing complex molecules from simpler brominated compounds (Ma et al., 2007). Similarly, the synthesis of Pyranobenzopyranopyridines and Benzodipyran Derivatives highlights the reactivity of bromo derivatives in forming cyclic compounds under various conditions (Hishmat et al., 1986).

Antimicrobial and Antifungal Activities

Novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety synthesized from bromomethylphenyl compounds have shown visible fungicidal activity against various pathogens, highlighting the potential use of bromo derivatives in developing new antifungal agents (Guihua et al., 2014). Moreover, compounds with bromophenol structures isolated from marine red algae have demonstrated potent scavenging activity against radicals, suggesting their application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

properties

IUPAC Name

8-bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-10(21)8-3-5-9(24-2)6-4-8/h3-6H,7H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUQXWYLMPUXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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